methyl 2-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Methyl 2-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a structurally complex molecule featuring a thieno[2,3-d]pyrimidin-4-one core linked via a sulfanyl-acetamido bridge to a methyl benzoate ester. This compound shares structural motifs with pyrimidine-based agrochemicals and pharmaceuticals, such as sulfonylurea herbicides (e.g., sulfometuron methyl) . The methyl benzoate group enhances lipophilicity, which may improve membrane permeability in biological systems. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs suggest roles in pesticidal or therapeutic contexts.
Properties
IUPAC Name |
methyl 2-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-9-10(2)27-16-14(9)15(23)20-18(21-16)26-8-13(22)19-12-7-5-4-6-11(12)17(24)25-3/h4-7H,8H2,1-3H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKVYQSXRAHOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized through the condensation of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Sulfanylacetyl Group: The sulfanylacetyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with an acetyl halide derivative.
Coupling with Methyl 2-Aminobenzoate: The final step involves the coupling of the intermediate product with methyl 2-aminobenzoate under peptide coupling conditions, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide (DMF), and dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of methyl 2-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is C11H12N2O3S. It has a molecular weight of approximately 252.29 g/mol. The compound features a thieno[2,3-d]pyrimidine structure that is known for its diverse biological activities, including antimicrobial and anticancer properties.
Medicinal Applications
Anticancer Activity:
Research has shown that compounds similar to this compound exhibit significant anticancer activity. A study published in ResearchGate identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The thienopyrimidine derivatives were noted for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
Antimicrobial Properties:
The thienopyrimidine core is associated with antimicrobial effects against a range of pathogens. This compound's ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis makes it a candidate for further development as an antibiotic agent.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[2,3-d]pyrimidine Core: This is achieved through the condensation of thiophene and pyrimidine derivatives under acidic or basic conditions.
- Introduction of Functional Groups: The sulfanylacetyl group is introduced via nucleophilic substitution reactions involving suitable thiols and acetyl halides.
- Final Esterification: The benzoate moiety is added through esterification reactions with benzoic acid derivatives.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 2-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . This inhibition can disrupt metabolic pathways, leading to the desired biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key features include:
- Thieno[2,3-d]pyrimidin-4-one core: A fused heterocyclic system with a ketone at position 3.
- Sulfanyl-acetamido linker: A thioether bridge connecting the pyrimidinone to the benzoate ester.
- Methyl benzoate ester : A common moiety in agrochemicals for stability and bioavailability.
Comparisons with structurally related compounds are summarized below:
Key Differences and Implications
Core Heterocycle: The thieno[2,3-d]pyrimidin-4-one core distinguishes the target compound from thiazolo-pyrimidines (e.g., 11a/b) and pyrazolo-pyrimidines (e.g., Example 53) . Thienopyrimidinones are less common in the literature but may offer unique electronic properties due to sulfur’s electron-rich nature.
Substituent Chemistry: Unlike sulfometuron methyl, which contains a sulfonylurea group for herbicidal activity , the target compound features a sulfanyl-acetamido linker.
Synthesis Routes: Thiazolo-pyrimidines (11a/b) are synthesized via condensation of chloroacetic acid with aromatic aldehydes under acidic conditions , whereas sulfonylureas like sulfometuron methyl involve sulfonamide coupling . The target compound’s synthesis likely requires thioether formation between a thienopyrimidinone-thiol and chloroacetamide intermediate.
Bioactivity Trends: Compounds with pyrimidine cores (e.g., sulfometuron methyl) often target enzymes like acetolactate synthase in plants . The target’s thienopyrimidinone moiety may similarly inhibit metabolic pathways but with enhanced selectivity due to its fused thiophene ring.
Thermal and Spectroscopic Data
- Melting Points : Thiazolo-pyrimidines (11a/b) exhibit higher melting points (213–246°C) compared to pyrazolo-pyrimidines (175–178°C), likely due to stronger intermolecular interactions in thiazolo systems .
- Yields : Thiazolo-pyrimidines and pyrazolo-pyrimidines show moderate yields (28–68%), suggesting challenging syntheses for such fused heterocycles .
Biological Activity
Methyl 2-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of thienopyrimidines. Its unique structure incorporates a thieno[2,3-d]pyrimidine core, a sulfanylacetyl group, and a benzoate ester, which contribute to its diverse biological activities. This article presents an overview of its biological activity, including enzyme inhibition, anticancer effects, and potential therapeutic applications.
Chemical Structure and Properties
The IUPAC name of the compound is methyl 2-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate. The molecular formula is , with a molecular weight of approximately 397.45 g/mol. The compound features several functional groups that enhance its reactivity and biological interactions.
This compound exhibits its biological effects primarily through enzyme inhibition. It has been shown to interact with various molecular targets:
- VEGFR Inhibition : The compound has been identified as a potent inhibitor of the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis and cancer progression. In studies involving thieno[2,3-d]pyrimidine derivatives, several compounds demonstrated significant inhibitory activity against VEGFR-2 with IC50 values in the low micromolar range .
- Antioxidant Activity : The compound also displays antioxidant properties that may contribute to its therapeutic potential in diseases characterized by oxidative stress .
- Cholinesterase Inhibition : Preliminary studies suggest that similar thieno[2,3-d]pyrimidine derivatives exhibit cholinesterase inhibitory activity, which could be beneficial in treating neurodegenerative disorders .
Anticancer Activity
The anticancer activity of this compound has been evaluated in various cancer cell lines:
| Cell Line | IC50 Value (µM) | Comparison Drug | IC50 Value (µM) |
|---|---|---|---|
| MCF-7 | 22.54 | Doxorubicin | 5.0 |
| A549 | 21.3 | Erlotinib | 22.0 |
| T47D | 5.08 | - | - |
These results indicate that while the compound shows promising activity against certain cancer cell lines, it may not be as potent as established chemotherapeutics like doxorubicin .
Case Studies and Research Findings
- Study on VEGFR Inhibitors : A study conducted on various thieno[2,3-d]pyrimidine derivatives highlighted the design and synthesis of compounds targeting VEGFR. This compound was included in the series tested for enzyme inhibition with promising results .
- Antioxidant and Antimicrobial Studies : Recent research has indicated that derivatives of thieno[2,3-d]pyrimidine possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
Q & A
Q. What are the standard synthetic routes for this compound, and how are key intermediates validated?
The synthesis involves a multi-step process:
- Step 1 : Formation of the thieno[2,3-d]pyrimidine core via condensation of thiophene and pyrimidine derivatives under acidic/basic conditions.
- Step 2 : Sulfanylacetamido group introduction via nucleophilic substitution (e.g., reaction with 2-chloroacetamide derivatives).
- Step 3 : Esterification of the benzoate group using methanol under catalytic acid conditions. Validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR and mass spectrometry (MS) confirm intermediate purity .
Q. Which functional groups are critical for its biological activity, and how are they characterized?
Key groups include:
- Thieno[2,3-d]pyrimidine core : Confirmed via UV-Vis spectroscopy (λmax ~270 nm) and <sup>1</sup>H-NMR (aromatic proton shifts at δ 7.2–8.1 ppm).
- Sulfanylacetamido linker : Identified by S–H stretching (2550–2600 cm⁻¹ in IR) and thiourea-like NH peaks (δ 9.8–10.2 ppm).
- Benzoate ester : Validated by carbonyl stretching (C=O at ~1700 cm⁻¹) and methyl ester protons (δ 3.8–4.0 ppm) .
Q. What initial biological screening data exist for this compound?
Preliminary studies report:
- Antimicrobial activity : MIC values of 8–16 µg/mL against S. aureus and E. coli.
- Enzyme inhibition : IC50 of 12 µM against dihydrofolate reductase (DHFR), a cancer target .
Q. How is solubility assessed, and what solvents are optimal for in vitro assays?
- Solubility screening : Conducted in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4).
- Best solvents : DMSO (>50 mg/mL) for stock solutions; PBS (pH 7.4) for biological assays with <5% organic cosolvent .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts?
- Reaction optimization :
- Use triethylamine (TEA) as a base to reduce side reactions during sulfanyl group substitution.
- Control temperature (60–80°C) to avoid decomposition of the thienopyrimidine core.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates .
Q. How do structural modifications affect biological activity?
- SAR studies :
- 5,6-Dimethyl groups : Removal reduces DHFR inhibition by 70%, highlighting their role in hydrophobic binding.
- Sulfanyl replacement : Substituting sulfur with oxygen decreases antimicrobial potency (MIC >64 µg/mL) .
Q. How to resolve contradictions in enzyme inhibition data across studies?
- Hypothesis : Variations in assay conditions (e.g., pH, cofactors) may alter binding.
- Method : Perform standardized kinetic assays (e.g., NADPH-coupled DHFR assay at pH 7.4) and compare with X-ray crystallography of inhibitor-enzyme complexes .
Q. What strategies improve metabolic stability for in vivo studies?
- Ester hydrolysis mitigation : Replace methyl benzoate with tert-butyl or fluorinated esters to reduce esterase susceptibility.
- Stability testing : Use LC-MS to monitor degradation in liver microsomes and plasma .
Methodological Recommendations
- Contradiction analysis : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics if kinetic data conflict .
- Analogs design : Apply computational docking (AutoDock Vina) to predict substituent effects on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
